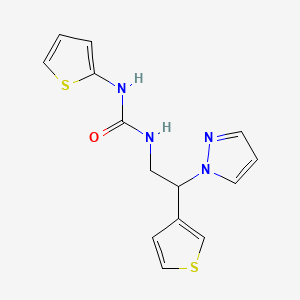![molecular formula C17H14BrN5O B2356476 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380087-03-4](/img/structure/B2356476.png)
2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one, also known as BPAZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPAZ is a heterocyclic compound that contains a pyridazinone ring, a pyrimidine ring, and an azetidine ring. The compound has a molecular weight of 423.35 g/mol and a melting point of 261-263°C.
Aplicaciones Científicas De Investigación
2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has been studied as a potential anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In the field of material science, 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has been studied as a potential component of organic light-emitting diodes (OLEDs) due to its high electron mobility and excellent thermal stability.
Mecanismo De Acción
The mechanism of action of 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one is not fully understood. However, it has been proposed that 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and apoptosis of cancer cells. 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one inhibits the growth of cancer cells and induces apoptosis. 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has also been found to inhibit the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has anti-tumor activity in mouse models of cancer. 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has also been found to reduce inflammation in mouse models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments is its high purity and stability. 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one is a well-characterized compound that can be easily synthesized in large quantities. Another advantage is its versatility. 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one can be used in various types of experiments, including cell-based assays, animal studies, and material science experiments. One limitation of using 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments is its potential toxicity. 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has not been extensively studied for its toxic effects, and caution should be exercised when handling and using the compound.
Direcciones Futuras
There are several future directions for research on 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one. One direction is to further investigate its anti-cancer activity and to determine its potential as a therapeutic agent for various types of cancer. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In the field of material science, future research could focus on optimizing the properties of 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one for use in OLEDs and other electronic devices. Overall, 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has the potential to be a valuable tool for scientific research in various fields.
Métodos De Síntesis
The synthesis of 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one involves a multi-step process that starts with the preparation of 5-bromopyrimidine-2-carboxylic acid. This is followed by the preparation of the azetidine ring, which is obtained by reacting 2-bromoacetonitrile with sodium azide and then reducing the resulting compound with lithium aluminum hydride. The pyridazinone ring is then prepared by reacting 2-chloro-6-phenylpyridazine with sodium hydride and then reacting the resulting compound with the azetidine ring. The final product, 2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one, is obtained by reacting the pyridazinone-azetidine intermediate with 2-chloroacetyl chloride.
Propiedades
IUPAC Name |
2-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O/c18-13-8-19-17(20-9-13)22-10-14(11-22)23-16(24)7-6-15(21-23)12-4-2-1-3-5-12/h1-9,14H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVHOAFFYCUHNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Br)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2356393.png)
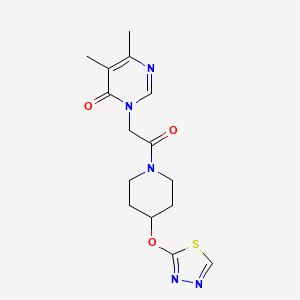
![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356395.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2356397.png)

![5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2356403.png)
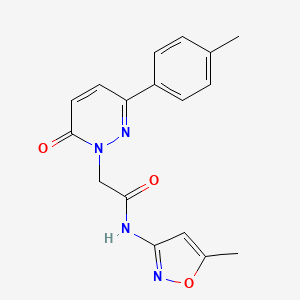
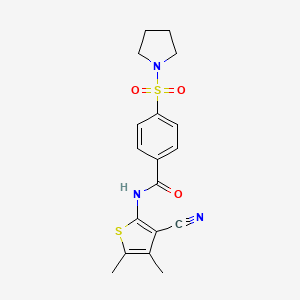
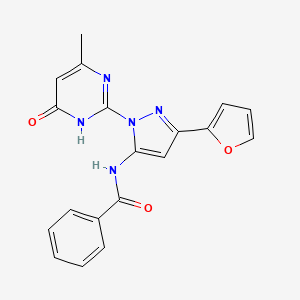
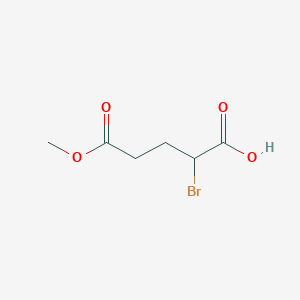
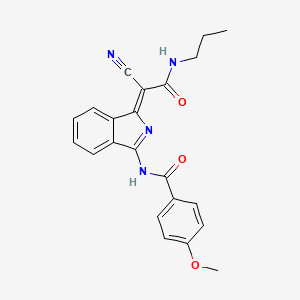
![N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2356412.png)
